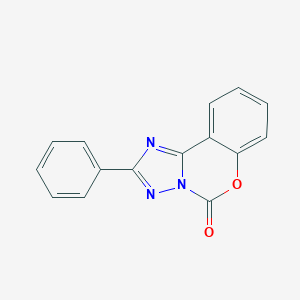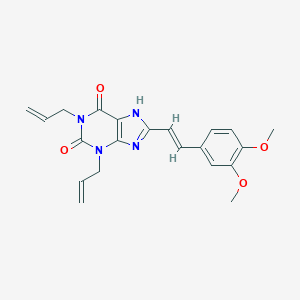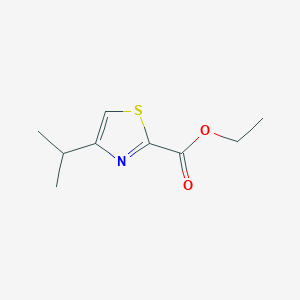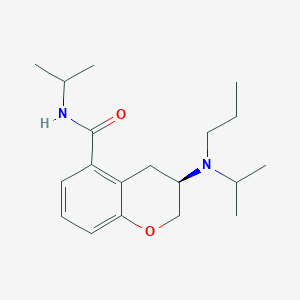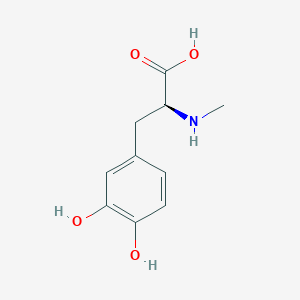
2-Alil-2-(3-fenilprop-2-in-1-il)malonato de dietilo
Descripción general
Descripción
Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonate is a compound that can be synthesized through various catalytic methods. It is a derivative of diethyl malonate, which is a versatile building block in organic synthesis. The compound contains both allyl and propargyl groups attached to a malonate structure, which may allow for further functionalization and participation in a variety of chemical reactions.
Synthesis Analysis
The synthesis of related alpha-aryl malonates has been described using a copper-catalyzed arylation method. This process involves the coupling of an aryl iodide with diethyl malonate in the presence of cesium carbonate, copper(I) iodide, and 2-phenylphenol, yielding the alpha-aryl malonate in good to excellent yields under mild conditions . Additionally, diethyl 2-(2-(1-alkynyl)phenyl)malonates have been synthesized through palladium-catalyzed carbonylative cyclization with aryl halides, which could potentially be applied to the synthesis of the compound . Another related synthesis involves the palladium-catalyzed carboannulation of diethyl 2-(2-(1-alkynyl)phenyl)malonate with various organic halides to produce highly substituted indenes .
Molecular Structure Analysis
The conformational aspects of a similar compound, diethyl 2-[3-{2-(aminocarbonyl)hydrazono}-1-(4-methoxyphenyl)-3-phenylpropyl]malonate, have been analyzed in both solid and solution states. This analysis includes NMR and X-ray studies, which could provide insights into the conformational preferences and stability of the diethyl malonate derivatives . The crystal structure of substituted diethyl malonates has also been determined, which can help in understanding the intermolecular interactions and molecular packing of such compounds .
Chemical Reactions Analysis
Diethyl malonate derivatives are known to undergo a variety of chemical transformations. For instance, diethyl 2-(1-phenyl-2-(phenylsulfonyl)ethylidene)malonate has shown high reactivity towards different reagents, leading to the construction of a wide range of heterocyclic sulfone systems . The presence of allyl and propargyl groups in the compound of interest suggests that it may also participate in similar reactions, potentially leading to the formation of complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl malonate derivatives can be influenced by their functional groups and molecular structure. For example, certain dialkyl malonates have been found to act as low molecular weight supramolecular organogelators, with the ability to form three-dimensional networks through self-assembly . The hydrogen bonding patterns and effects of regioisomerism on the supramolecular architecture of diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates have been studied, revealing the importance of intramolecular and intermolecular hydrogen bonding in determining the properties of these compounds .
Aplicaciones Científicas De Investigación
Síntesis Orgánica
El 2-Alil-2-(3-fenilprop-2-in-1-il)malonato de dietilo es un compuesto valioso en la síntesis orgánica. Sirve como precursor para la síntesis de moléculas complejas debido a sus grupos alquinilo y alilo reactivos. Estos grupos pueden sufrir diversas reacciones químicas, incluyendo ciclo adiciones, adiciones nucleófilas y acoplamientos catalizados por paladio, para formar intrincadas arquitecturas moleculares que se encuentran en productos farmacéuticos y agroquímicos .
Química Medicinal
En la química medicinal, este compuesto se utiliza para crear farmacóforos, que son partes de estructuras moleculares responsables de la actividad biológica de un fármaco. Su estructura permite la introducción de anillos aromáticos a través del acoplamiento de Sonogashira, lo cual es esencial para crear compuestos con posibles efectos terapéuticos contra diversas enfermedades .
Ciencia de Materiales
La capacidad del compuesto para formar polímeros a través de la polimerización radical lo convierte en un candidato para crear nuevos materiales con propiedades deseables. Estos materiales podrían tener aplicaciones en electrónica, recubrimientos y como componentes de materiales compuestos .
Catálisis
El this compound puede actuar como un ligando para catalizadores de metales de transición. La presencia del grupo fenilpropílico le permite unirse a metales y facilitar reacciones como las hidrogenaciones y las formaciones de enlaces carbono-carbono, que son fundamentales en la química industrial .
Agroquímica
En el campo de la agroquímica, este compuesto se puede utilizar para sintetizar herbicidas y pesticidas. Su flexibilidad estructural permite la creación de compuestos que pueden interactuar con objetivos biológicos específicos en plagas y malezas, lo que potencialmente lleva al desarrollo de agentes más efectivos y selectivos .
Investigación Fotovoltaica
El sistema conjugado del compuesto es de interés en la investigación fotovoltaica. Se puede utilizar en el diseño de células fotovoltaicas orgánicas, donde puede contribuir a la absorción de luz y la conversión de energía solar en electricidad .
Safety and Hazards
Propiedades
IUPAC Name |
diethyl 2-(3-phenylprop-2-ynyl)-2-prop-2-enylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-4-14-19(17(20)22-5-2,18(21)23-6-3)15-10-13-16-11-8-7-9-12-16/h4,7-9,11-12H,1,5-6,14-15H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPBIVGRCZUELN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)(CC#CC1=CC=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435458 | |
| Record name | Diethyl (3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143633-91-4 | |
| Record name | Diethyl (3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid](/img/structure/B131288.png)
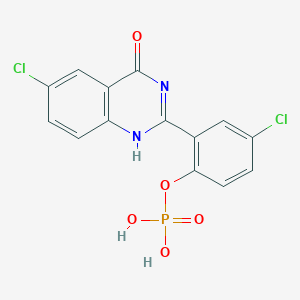
![Sodium;(2S,5R,6R)-6-[[1-(3-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B131294.png)
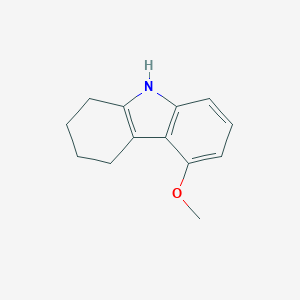
![6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B131296.png)
![4-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131300.png)
